molecular formula C9H11ClN2O2 B1438399 (2-Chloro-5-nitrobenzyl)dimethylamine CAS No. 697305-62-7

(2-Chloro-5-nitrobenzyl)dimethylamine

Cat. No.: B1438399
CAS No.: 697305-62-7
M. Wt: 214.65 g/mol
InChI Key: MPAKRADBVATBMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-5-nitrobenzyl)dimethylamine is an organic compound with the molecular formula C9H11ClN2O2 It is characterized by the presence of a chloro group, a nitro group, and a dimethylamine group attached to a benzyl ring

Scientific Research Applications

(2-Chloro-5-nitrobenzyl)dimethylamine has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Material Science: It is used in the development of novel materials with specific chemical properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.

Safety and Hazards

“(2-Chloro-5-nitrobenzyl)dimethylamine” should be handled with care. It is not intended for human or veterinary use. Safety data sheets for related compounds suggest that they may be harmful if swallowed or in contact with skin, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-nitrobenzyl)dimethylamine typically involves the nitration of 2-chlorobenzyl chloride followed by the introduction of the dimethylamine group. One common method involves the following steps:

    Nitration: 2-Chlorobenzyl chloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-chloro-5-nitrobenzyl chloride.

    Amination: The resulting 2-chloro-5-nitrobenzyl chloride is then reacted with dimethylamine in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the nitration and amination steps.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-nitrobenzyl)dimethylamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding derivatives.

    Oxidation: The benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium hydroxide, other nucleophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: (2-Amino-5-nitrobenzyl)dimethylamine.

    Substitution: Various substituted benzyl derivatives.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

Mechanism of Action

The mechanism of action of (2-Chloro-5-nitrobenzyl)dimethylamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The dimethylamine group can enhance the compound’s ability to penetrate biological membranes, facilitating its interaction with intracellular targets. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-5-nitrobenzyl)amine: Lacks the dimethyl groups, resulting in different chemical properties and reactivity.

    (2-Chloro-5-nitrobenzyl)methylamine: Contains only one methyl group, affecting its solubility and biological activity.

    (2-Chloro-5-nitrobenzyl)ethylamine: The presence of an ethyl group instead of dimethyl groups alters its steric and electronic properties.

Uniqueness

(2-Chloro-5-nitrobenzyl)dimethylamine is unique due to the presence of both the nitro and dimethylamine groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-(2-chloro-5-nitrophenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-11(2)6-7-5-8(12(13)14)3-4-9(7)10/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAKRADBVATBMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-chloro-5-nitrobenzaldehyde (1 g, 5.39 mmol) was dissolved in THF (10 mL), and added with dimethylamine (2 M THF solution, 2.7 mL, 5.39 mmol). The reaction solution was cooled to 0° C., and NaBH(OAc)3 (1.6 g, 7.55 mmol) was slowly added thereto, followed by stirring for 12 hours or more at room temperature. The reaction mixture was added with water, and subjected to extraction with ethyl acetate. The separated organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to obtain the title compound (940 mg, 81%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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